molecular formula C15H10I2N4OS B11984235 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B11984235
M. Wt: 548.1 g/mol
InChI Key: CQIZCQBGJUKNHA-QGMBQPNBSA-N
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Description

2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes iodine atoms, a triazole ring, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. One common method starts with the iodination of a phenolic compound to introduce the iodine atoms at the 2 and 4 positions. This is followed by the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the iodine atoms can produce a variety of substituted phenols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The triazole ring and phenolic group are likely involved in these interactions, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its combination of iodine atoms, a triazole ring, and a phenolic group. This combination imparts specific chemical properties, such as high reactivity and potential biological activity, which may not be present in similar compounds .

Properties

Molecular Formula

C15H10I2N4OS

Molecular Weight

548.1 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10I2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

CQIZCQBGJUKNHA-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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